Octadecyl 3,4,5-tris(acetyloxy)benzoate

Catalog No.
S13003568
CAS No.
821779-81-1
M.F
C31H48O8
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyl 3,4,5-tris(acetyloxy)benzoate

CAS Number

821779-81-1

Product Name

Octadecyl 3,4,5-tris(acetyloxy)benzoate

IUPAC Name

octadecyl 3,4,5-triacetyloxybenzoate

Molecular Formula

C31H48O8

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C31H48O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36-31(35)27-22-28(37-24(2)32)30(39-26(4)34)29(23-27)38-25(3)33/h22-23H,5-21H2,1-4H3

InChI Key

PFLXILIVARTYEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Octadecyl 3,4,5-tris(acetyloxy)benzoate is a chemical compound characterized by its structure, which includes an octadecyl chain and three acetyloxy groups attached to a benzoate moiety. This compound is notable for its potential applications in various fields, including materials science and biochemistry. The presence of the long alkyl chain enhances its hydrophobic properties, making it suitable for incorporation into polymer matrices and other materials where water resistance is desirable.

The chemical reactivity of Octadecyl 3,4,5-tris(acetyloxy)benzoate primarily revolves around the acetyloxy groups. These groups can undergo hydrolysis in the presence of water or basic conditions, leading to the formation of the corresponding benzoic acid derivative. Additionally, under acidic conditions, the acetyloxy groups can be replaced or modified, allowing for further functionalization of the molecule. The compound may also participate in esterification reactions due to the presence of hydroxyl groups on the benzoate ring.

The synthesis of Octadecyl 3,4,5-tris(acetyloxy)benzoate typically involves esterification reactions. A common method includes:

  • Preparation of Benzoic Acid Derivative: Starting with benzoic acid or its derivatives.
  • Acetylation: Reacting benzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst (like pyridine) to introduce acetyloxy groups.
  • Esterification with Octadecanol: The resulting tri-acetoxybenzoate is then reacted with octadecanol under acidic conditions to form Octadecyl 3,4,5-tris(acetyloxy)benzoate.

This multi-step synthesis allows for precise control over the functional groups and their arrangement in the final product.

Octadecyl 3,4,5-tris(acetyloxy)benzoate has several potential applications:

  • Polymer Additive: It can be used as an additive in polymers to enhance thermal stability and UV resistance.
  • Cosmetic Formulations: Due to its hydrophobic nature, it may be incorporated into cosmetic products for improved texture and stability.
  • Biological Research: The compound can serve as a model substrate in studies investigating lipid interactions and membrane dynamics.

Interaction studies involving Octadecyl 3,4,5-tris(acetyloxy)benzoate focus on its binding properties with biological macromolecules such as proteins and lipids. These interactions can modulate enzyme activity and influence cellular processes. For instance, similar compounds have been shown to interact with cell membranes or proteins involved in oxidative stress responses.

Several compounds share structural similarities with Octadecyl 3,4,5-tris(acetyloxy)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateContains a phenolic antioxidant structureKnown for strong antioxidant properties
Tris(2-ethylhexyl) phosphatePhosphate ester with long alkyl chainsUsed as a plasticizer and flame retardant
OctadecanolSimple long-chain alcoholServes as a surfactant and emulsifier

Uniqueness of Octadecyl 3,4,5-tris(acetyloxy)benzoate

What sets Octadecyl 3,4,5-tris(acetyloxy)benzoate apart is its combination of multiple acetyloxy groups with a long alkyl chain. This configuration not only enhances its hydrophobic characteristics but also allows for specific interactions that may not be present in simpler compounds like octadecanol or tris(2-ethylhexyl) phosphate. Its potential dual role as both a stabilizer in materials science and a model compound in biological studies highlights its versatility.

XLogP3

9.9

Hydrogen Bond Acceptor Count

8

Exact Mass

548.33491849 g/mol

Monoisotopic Mass

548.33491849 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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